7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16578298
InChI: InChI=1S/C21H26O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-4,8,11,13-15,17-24,26-28H,5-7H2/t11?,13?,14-,15?,17-,18+,19-,20?,21+/m1/s1
SMILES:
Molecular Formula: C21H26O9
Molecular Weight: 422.4 g/mol

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

CAS No.:

Cat. No.: VC16578298

Molecular Formula: C21H26O9

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one -

Specification

Molecular Formula C21H26O9
Molecular Weight 422.4 g/mol
IUPAC Name 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C21H26O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-4,8,11,13-15,17-24,26-28H,5-7H2/t11?,13?,14-,15?,17-,18+,19-,20?,21+/m1/s1
Standard InChI Key YOQCFFPISGENRW-XAFIPYBLSA-N
Isomeric SMILES C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Canonical SMILES C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Introduction

The compound 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic molecule that belongs to the class of flavonoid glycosides. It is characterized by its polyphenolic structure and a sugar moiety attached to the chromenone core. This compound has been identified in natural sources such as Prunus cerasus (sour cherry) and Chaenomeles sinensis (flowering quince), where it contributes to their biological activities.

Natural Occurrence and Sources

This compound has been reported in:

  • Prunus cerasus (sour cherry): Known for its antioxidant properties.

  • Chaenomeles sinensis (flowering quince): Traditionally used in herbal medicine for anti-inflammatory and digestive benefits .

Biological Activities

The compound exhibits several pharmacological properties due to its flavonoid backbone and glycosidic linkage:

  • Antioxidant Activity:

    • The hydroxyl groups enhance free radical scavenging capabilities.

    • It protects cells from oxidative stress-induced damage .

  • Anti-inflammatory Properties:

    • Likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

  • Potential Anticancer Effects:

    • Flavonoids with similar structures have shown cytotoxicity against various cancer cell lines by inducing apoptosis .

Synthesis Overview

While the natural extraction of this compound is common, synthetic routes involve:

  • Starting with resorcinol derivatives.

  • Coupling with sugar moieties under acidic or enzymatic conditions.

  • Purification via recrystallization or chromatography techniques.

Research Findings

Multiple studies have explored its potential applications:

Study FocusKey Findings
Antioxidant ScreeningHigh radical scavenging activity comparable to standard antioxidants .
Cytotoxicity Against Cancer CellsRelated flavonoids showed IC50 values in micromolar ranges for cancer lines .

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